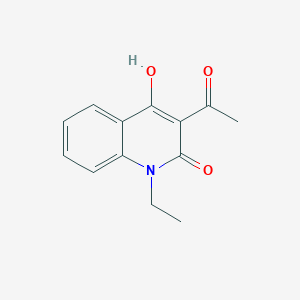

3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone

CAS No.: 66134-57-4

Cat. No.: VC2928771

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66134-57-4 |

|---|---|

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | 3-acetyl-1-ethyl-4-hydroxyquinolin-2-one |

| Standard InChI | InChI=1S/C13H13NO3/c1-3-14-10-7-5-4-6-9(10)12(16)11(8(2)15)13(14)17/h4-7,16H,3H2,1-2H3 |

| Standard InChI Key | MAXQRHZHOYEQQM-UHFFFAOYSA-N |

| SMILES | CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O |

| Canonical SMILES | CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C)O |

Introduction

3-Acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone class of heterocyclic compounds. It is characterized by its molecular formula C13H13NO3 and molecular weight of 231.25 g/mol . This compound is of interest in both synthetic organic and medicinal chemistry due to its unique structural features and potential biological activities.

Synthesis and Chemical Transformations

The synthesis of quinolinone derivatives, including 3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone, typically involves condensation reactions or cyclization processes. These methods often start with simpler precursors such as anilines and acetoacetic esters, which undergo condensation to form the quinolinone ring .

Chemical transformations of this compound can include chlorination, where the hydroxyl group can be replaced by a chlorine atom under appropriate conditions . Such transformations are valuable for modifying the compound's properties and exploring its potential applications in medicinal chemistry.

Potential Applications and Research Findings

Research into quinolinone derivatives like 3-acetyl-1-ethyl-4-hydroxy-2(1H)-quinolinone is driven by their potential biological activities, including antimicrobial, antiviral, and anticancer properties. These compounds are also of interest in the development of new pharmaceuticals due to their ability to interact with various biological targets .

Research Findings Table

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume